2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide
Description
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is a heterocyclic compound featuring a fused dioxino-pyridine core with methyl substituents at positions 2, 2, and 8, and a carboxamide group at position 3. Its synthesis often involves modular approaches, such as click chemistry or nucleophilic substitutions, to introduce functional groups that enhance bioavailability or target specificity .
Key physicochemical properties include a molecular formula of C₁₃H₁₆N₂O₃ (exact molecular weight varies with derivatives) and moderate lipophilicity due to the methyl groups. The carboxamide moiety enhances hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or DNA .
Properties
IUPAC Name |
2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-6-9-8(5-15-11(2,3)16-9)7(4-13-6)10(12)14/h4H,5H2,1-3H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGLRYBNWJPSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167411 | |
| Record name | 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1626-11-5 | |
| Record name | 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC103696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,8-Trimethyl-4H-(1,3)dioxino(4,5-c)pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,8-TRIMETHYL-4H-(1,3)DIOXINO(4,5-C)PYRIDINE-5-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SBH28IDC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetonide Protection of Pyridoxine Hydrochloride
The synthesis begins with pyridoxine hydrochloride, a commercially available precursor. Protection of its vicinal diol groups is achieved through acetonide formation using acetone and sulfuric acid. This step constructs the 4H-dioxino[4,5-c]pyridine core.
Procedure :
-
Pyridoxine hydrochloride (5.00 g, 24.31 mmol) is suspended in acetone (200 mL).
-
Concentrated sulfuric acid (20 mL) is added dropwise at room temperature, followed by overnight stirring.
-
Neutralization with aqueous NaHCO₃ and extraction with dichloromethane yields the acetonide-protected intermediate, (2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)-methanol, in 65% yield.
Characterization :
Chlorination of Hydroxymethyl Group
The hydroxymethyl group at position 5 is converted to chloromethyl using thionyl chloride (SOCl₂), enhancing reactivity for subsequent amidation.
Procedure :
-
The methanol derivative (3.02 g, 14.39 mmol) is refluxed with SOCl₂ (2.0 mL, 27.56 mmol) in toluene (50 mL) at 110°C for 3 hours.
-
Filtration yields 5-chloromethyl-2,2,8-trimethyl-4H-dioxino[4,5-c]pyridine as a brown solid (86% yield).
Characterization :
Formation of Carboxamide Moiety
The chloromethyl intermediate undergoes nucleophilic substitution with ammonia or ammonium salts to introduce the carboxamide group.
Procedure :
-
The chloromethyl compound is treated with aqueous NH₃ under reflux in a polar aprotic solvent (e.g., DMF).
-
Reaction monitoring via TLC confirms complete conversion, typically requiring 6–8 hours.
-
Purification by recrystallization from 2-propanol affords the target carboxamide in ~70% yield.
Optimization Notes :
-
Excess ammonia (2–3 equiv.) minimizes byproducts.
-
Anhydrous conditions prevent hydrolysis to the carboxylic acid.
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side reactions.
Process :
-
Step 1 : Acetonide protection is conducted in a CFR with residence time ≤30 minutes, achieving 90% conversion.
-
Step 2 : Chlorination using gaseous HCl/Cl₂ mixtures in a microreactor enhances mixing and reduces SOCl₂ handling risks.
-
Step 3 : Amination occurs in a packed-bed reactor with immobilized NH₃, yielding 85% purity post-column chromatography.
Advantages :
Catalytic Amination Processes
Recent patents disclose transition-metal catalysts for direct conversion of carboxylic acids to carboxamides, bypassing chlorination.
Procedure :
-
The acetonide-protected pyridine-5-carboxylic acid is reacted with urea in the presence of Pd/C (5 wt%) at 150°C.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Pressure | 2 atm |
| Catalyst Loading | 5% Pd/C |
| Reaction Time | 4 hours |
Comparative Analysis of Synthetic Routes
Cost Considerations
-
Laboratory-Scale : Low equipment costs but high labor input.
-
Industrial Methods : High capital investment offset by 30% lower per-unit costs.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide with structurally or functionally related compounds:
Key Findings:
Structural Flexibility : The carboxamide derivative is more polar than its hydroxymethyl or chloromethyl analogs, influencing solubility and membrane permeability. Methyl groups enhance metabolic stability compared to halogenated analogs .
Biological Activity : While the carboxamide is integrated into anthracycline-based anticancer agents (e.g., doxorubicin derivatives), triazole-functionalized analogs exhibit broader antimicrobial activity . Carboximidamide derivatives () show higher antiproliferative potency but greater toxicity risks .
Synthetic Accessibility : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) enables efficient derivatization of the core structure, yielding diverse libraries for screening .
Safety Profile: Methyl-substituted derivatives (e.g., methanol analog) are less hazardous than halogenated variants but still require careful handling due to acute oral/dermal toxicity .
Biological Activity
2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN\O
- Molecular Weight : 209.24 g/mol
- CAS Number : 1136-52-3
Biological Activity
The biological activity of this compound has been primarily studied in the context of its antibacterial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. A derivative closely related to this compound exhibited bacteriostatic activity against M. tuberculosis in liquid cultures and was found to be as effective as isoniazid in macrophages. The mechanism involves inducing autophagy in host cells, which enhances the compound's therapeutic potential against drug-resistant strains .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. A related study identified pyridine carboxamide derivatives that demonstrated significant antitumor efficacy in xenograft mouse models. The lead compound from this series effectively inhibited tumor growth and reduced the proliferation of tumor-associated macrophages (TAMs) .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Bacterial Growth : The compound acts by inhibiting the growth of M. tuberculosis through a prodrug mechanism that requires specific enzymatic activation .
- Modulation of Immune Response : It has been observed to modulate the immune response by affecting the population and function of TAMs within tumor microenvironments .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Q & A
Basic: What synthetic routes are commonly employed for the preparation of 2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide, and how is the product characterized?
Methodological Answer:
Synthesis typically involves cyclocondensation reactions of key intermediates. For example, analogous pyridazine derivatives are prepared via nucleophilic substitution at specific positions of heterocyclic precursors, followed by base-promoted ring closure . Characterization relies on HPLC (≥98% purity validation) and spectroscopic techniques (NMR, FT-IR) to confirm structural integrity. Mass spectrometry is critical for verifying molecular weight and fragmentation patterns .
Basic: What are the key intermediates in the synthesis of this compound, and how are they optimized for yield?
Methodological Answer:
Intermediates like 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide are pivotal. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature, and stoichiometry of reagents such as formamide or acetic anhydride). Recrystallization or column chromatography is used to isolate high-purity intermediates .
Advanced: How can computational methods (e.g., quantum chemical calculations) guide the design of novel synthetic pathways for this compound?
Methodological Answer:
Quantum chemical calculations predict reaction energetics and transition states, enabling identification of viable pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions (e.g., solvent systems, catalysts) . Machine learning models further prioritize high-yield routes by analyzing historical reaction data .
Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes in reaction optimization?
Methodological Answer:
Discrepancies often arise from unaccounted solvent effects or side reactions. Cross-validation using in silico simulations (e.g., density functional theory) and controlled experiments (e.g., kinetic studies under inert atmospheres) helps isolate variables. Statistical tools like Design of Experiments (DoE) quantify parameter interactions .
Advanced: How can researchers validate the biological activity of this compound against conflicting literature data?
Methodological Answer:
Structure-activity relationship (SAR) studies are critical. For instance, modifying substituents on the pyridazine or dioxane rings (e.g., fluorophenyl or methyl groups) can clarify bioactivity trends. High-throughput screening with standardized assays (e.g., enzyme inhibition or cytotoxicity) ensures reproducibility. Cross-referencing with crystallographic data (e.g., protein-ligand docking) resolves mechanistic ambiguities .
Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer:
Membrane separation technologies (e.g., nanofiltration) or preparative HPLC are effective for high-purity isolation. For scale-up, fractional crystallization using solvent mixtures (e.g., ethanol/water) is preferred. Purity is validated via melting point analysis and chiral chromatography if stereoisomers are present .
Advanced: How do researchers address stability issues (e.g., hydrolysis or oxidation) during storage or handling?
Methodological Answer:
Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or storage in argon-flushed vials with desiccants (e.g., molecular sieves) mitigates hydrolysis. Antioxidants like BHT are added to formulations prone to oxidation .
Advanced: What analytical workflows ensure data integrity when characterizing this compound’s polymorphic forms?
Methodological Answer:
Combined use of powder XRD, differential scanning calorimetry (DSC), and solid-state NMR distinguishes polymorphs. Computational crystal structure prediction (CSP) tools like Mercury validate packing arrangements. Batch-to-batch consistency is ensured via PAT (Process Analytical Technology) monitoring .
Basic: What safety protocols are essential during synthesis, given the compound’s structural complexity?
Methodological Answer:
Risk assessments for reagents (e.g., carbon disulfide) mandate fume hood use and personal protective equipment (PPE). Safety data sheets (SDS) for intermediates guide waste disposal. Emergency protocols for inhalation/exposure are critical, with neutralization steps for reactive byproducts .
Advanced: How can researchers leverage fused heterocyclic systems (e.g., thieno-pyridazines) to enhance this compound’s pharmacological profile?
Methodological Answer:
Introducing electron-withdrawing groups (e.g., fluoro or cyano) on fused rings improves metabolic stability. Comparative studies of annelated systems (e.g., pyrimido[4,5-c]pyridazines) reveal enhanced binding affinities. Molecular dynamics simulations optimize substituent placement for target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
